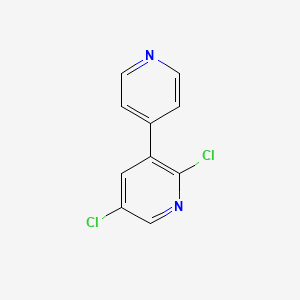

2,5-Dichloro-3,4'-bipyridine

Description

2,5-Dichloro-3,4'-bipyridine is a heterocyclic compound featuring a bipyridine backbone with chlorine substituents at positions 2 and 5 on one pyridine ring and an additional chlorine at position 4' on the second pyridine ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H6Cl2N2 |

|---|---|

Molecular Weight |

225.07 g/mol |

IUPAC Name |

2,5-dichloro-3-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h1-6H |

InChI Key |

DZCOHYLJIPYLND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=C(N=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of 2,5-Dichloro-3,4’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, alternative methods such as electrochemical synthesis may be explored to reduce the environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3,4’-bipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.

Reduction: Reduction reactions can convert the compound into its corresponding bipyridine derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Bipyridinium salts.

Reduction: Reduced bipyridine derivatives.

Substitution: Functionalized bipyridine compounds with various substituents.

Scientific Research Applications

2,5-Dichloro-3,4’-bipyridine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and materials science.

Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving redox imbalances.

Industry: The compound is used in the development of advanced materials, such as conductive polymers and electrochromic devices.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,4’-bipyridine involves its ability to coordinate with metal ions and participate in redox reactions. The compound can form stable complexes with transition metals, which can then undergo redox cycling. This property is particularly useful in applications such as redox flow batteries and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Structural and Electronic Comparisons

3,5-Dichloropyridine

- Structure: A monocyclic pyridine with chlorines at positions 3 and 3.

- Molecular Weight : 147.99 g/mol (vs. ~214.06 g/mol for 2,5-Dichloro-3,4'-bipyridine).

- Key Properties : Sublimation enthalpy (ΔsubH°) = 67.3 ± 1.9 kJ/mol, indicating moderate stability .

- The 2,5-chloro substitution may also induce distinct electronic effects due to para- and meta-positioning relative to the nitrogen atom.

3,4-Dichloroaryl Derivatives

- Activity : 3,4-Dichloro-substituted compounds exhibit high antifungal activity against Candida albicans, whereas 2,5-dihydroxyaryl analogs show poor inhibition .

- Comparison : The 2,5-dichloro substitution in the bipyridine may reduce antifungal efficacy compared to 3,4-dichloro derivatives, as electron-withdrawing groups in specific positions are critical for microbial targeting.

2,5-Dichloroaniline and 3-Chloroaniline

- Activity : These aniline derivatives demonstrate potent antioxidant and anticancer activity (IC50 values ≤125 µg/mL in MCF-7 breast cancer cells), outperforming analogs like 3,5-dichloroaniline (IC50 = 250 µg/mL) .

Table 1: Comparative Analysis of Chlorinated Pyridine/Bipyridine Derivatives

*Estimated based on structural similarity.

Mechanistic Insights

- Anticancer Potential: The bipyridine scaffold may intercalate with DNA or inhibit kinases, similar to pyridine-based chemotherapeutics. The 2,5-dichloro substitution could enhance lipophilicity, improving cell membrane penetration .

- Antimicrobial Activity : Unlike 3,4-dichloro derivatives, the 2,5-dichloro configuration may hinder binding to fungal cytochrome P450 enzymes, reducing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.